MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Catalog No.
S12863348
CAS No.
M.F
C55H60FN9O13
M. Wt
1074.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Product Name

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[(1R)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C55H60FN9O13

Molecular Weight

1074.1 g/mol

InChI

InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1

InChI Key

WKCCHLIWLNJSMH-ZDPDOTMZSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates Exatecan, a potent DNA topoisomerase I inhibitor, with a specific peptide linker composed of glycine and phenylalanine residues. The inclusion of the cyclopropane moiety adds unique structural characteristics that may enhance its therapeutic efficacy and specificity against cancer cells. The molecular formula for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is C₅₅H₆₀FN₉O₁₃, and it has a molecular weight of 1074.12 g/mol .

The chemical reactivity of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan primarily involves its interactions with biological targets, particularly DNA topoisomerase I. Upon administration, the compound is expected to undergo hydrolysis, releasing Exatecan, which then binds to the DNA topoisomerase I enzyme. This binding inhibits the enzyme's activity, leading to the disruption of DNA replication and ultimately inducing apoptosis in cancer cells. The cyclopropane ring may also participate in various chemical transformations that can influence the stability and reactivity of the compound in biological systems .

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan exhibits significant anti-cancer activity due to its mechanism of action as a DNA topoisomerase I inhibitor. By interfering with DNA replication processes, it induces cytotoxic effects in rapidly dividing cancer cells. Preclinical studies suggest that this compound may enhance the selectivity and potency of ADCs by targeting specific tumor antigens while minimizing off-target effects .

The synthesis of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan typically involves several steps:

  • Peptide Synthesis: The glycine and phenylalanine residues are synthesized using solid-phase peptide synthesis techniques.
  • Cyclopropanation: The cyclopropane moiety is introduced through cyclopropanation reactions involving suitable precursors.
  • Conjugation with Exatecan: The final step involves coupling the synthesized peptide with Exatecan, often utilizing coupling agents to facilitate the reaction.

These steps require careful optimization to ensure high yield and purity of the final product .

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is primarily used in the development of targeted cancer therapies through ADCs. Its ability to deliver cytotoxic agents directly to tumor cells enhances therapeutic efficacy while reducing systemic toxicity. Researchers are exploring its potential applications in various cancer types, including solid tumors and hematological malignancies .

Interaction studies have demonstrated that MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan effectively binds to specific receptors on cancer cells, facilitating internalization and subsequent release of Exatecan within the cellular environment. These studies often utilize techniques such as surface plasmon resonance and fluorescence microscopy to characterize binding affinities and internalization kinetics . Understanding these interactions is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Several compounds share structural or functional similarities with MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-ExatecanDrug-linker conjugateDNA Topoisomerase I inhibitionDifferent stereochemistry affecting activity
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-ExatecanDrug-linker conjugateDNA Topoisomerase I inhibitionCyclobutane ring may alter pharmacokinetics
ExatecanSmall moleculeDNA Topoisomerase I inhibitionNo targeting mechanism; broader systemic effects

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan stands out due to its specific design for targeted delivery via ADCs, enhancing both efficacy and safety profiles compared to traditional small molecules like Exatecan alone .

Molecular Architecture of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan represents a sophisticated drug-linker conjugate designed for antibody-drug conjugate applications, with the molecular formula C₅₅H₆₀FN₉O₁₃ and a molecular weight of 1074.12 g/mol [1] [2]. The compound integrates three distinct functional components: a maleimidocaproyl linker system, a tetrapeptide cleavable sequence, and the exatecan payload, all connected through a strategically positioned (R)-cyclopropane moiety . This architectural design enables the compound to function as an agent-linker conjugate for antibody-drug conjugates, where exatecan serves as the cytotoxic payload with demonstrated DNA topoisomerase I inhibitory activity [1] [5].

The overall molecular architecture follows a linear arrangement beginning with the maleimidocaproyl moiety, which provides the primary attachment point to antibody cysteine residues [36] [37]. The tetrapeptide sequence Gly-Gly-Phe-Gly serves as an enzymatically cleavable linker designed for cathepsin-mediated release within lysosomal environments [22] [23]. The (R)-cyclopropane unit acts as a conformational constraint element, positioned strategically to influence the overall molecular geometry and stability profile [2] . Finally, the exatecan payload represents the active pharmaceutical component responsible for topoisomerase I inhibition and subsequent cytotoxic effects [9] [10].

Table 1: Molecular Characteristics of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

ParameterValueReference
Molecular FormulaC₅₅H₆₀FN₉O₁₃ [1] [2]
Molecular Weight1074.12 g/mol [1] [2]
CAS Number2414254-51-4 [1] [2]
Solubility in DMSO100 mg/mL (93.10 mM) [1]
Purity≥95% [5]
Storage Conditions-20°C, sealed [1] [5]

Cyclopropane Moiety: Structural and Stability Implications

The cyclopropane ring in MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan functions as a critical structural element that significantly influences the compound's conformational properties and stability characteristics [15] [16]. Cyclopropane rings are characterized by substantial ring strain due to their constrained triangular geometry, which forces carbon-carbon bond angles to 60° rather than the ideal tetrahedral angle of 109.5° [15] [16]. This angular deviation creates both angle strain and torsional strain, as the carbon-hydrogen bonds are locked in an eclipsed conformation that cannot be relieved through rotation [16].

The structural implications of the cyclopropane moiety extend beyond simple geometric constraints [17] [20]. The ring strain energy of approximately 27.6 kcal/mol makes cyclopropane rings particularly reactive and capable of undergoing ring-opening reactions under specific conditions [16] [19]. However, in the context of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, the cyclopropane ring serves as a conformational constraint that preorganizes the molecular structure, potentially enhancing binding affinity and selectivity for target proteins [17] [20].

The incorporation of cyclopropane rings in pharmaceutical compounds has become increasingly sophisticated, with substituted cyclopropane rings providing crucial stereochemical features that influence biological activity [17]. The conformationally-constrained nature of the cyclopropane ring in this compound likely contributes to the overall stability of the drug-linker conjugate while maintaining the required flexibility for enzymatic cleavage at the tetrapeptide sequence [17] [20].

Tetrapeptide Linker (Gly-Gly-Phe-Gly): Cleavable Design Principles

The tetrapeptide sequence Gly-Gly-Phe-Gly in MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan represents a carefully designed cleavable linker system optimized for cathepsin-mediated release within tumor cell lysosomes [22] [23]. This tetrapeptide design follows established principles for creating enzymatically cleavable linkers that maintain stability in systemic circulation while enabling efficient payload release upon cellular internalization [25] [27].

The glycine-glycine-phenylalanine-glycine sequence provides specific recognition sites for lysosomal proteases, particularly cathepsin B, which is highly upregulated in malignant cells [23] [25]. The positioning of phenylalanine as the third residue is strategically important, as aromatic amino acids often serve as preferred cleavage sites for cathepsin enzymes [22] [26]. The flanking glycine residues provide flexibility and accessibility for enzyme binding while minimizing steric hindrance during the cleavage process [24] [26].

The tetrapeptide linker design incorporates several key principles that distinguish it from simpler dipeptide systems such as valine-citrulline [23] [27]. The extended four-amino acid sequence provides multiple potential cleavage sites, increasing the probability of successful payload release while maintaining selectivity for lysosomal environments [22] [23]. Additionally, the hydrophilic nature of the glycine residues helps improve the overall water solubility of the conjugate, addressing common challenges associated with hydrophobic payloads [22] [25].

Table 2: Tetrapeptide Linker Characteristics

FeatureDescriptionFunctional Significance
SequenceGly-Gly-Phe-GlyCathepsin recognition
Cleavage SitesMultiple amide bondsEnhanced release probability
HydrophilicityHigh (glycine residues)Improved solubility
Enzyme SpecificityCathepsin B preferenceTumor-selective release

Exatecan Payload: Topoisomerase I Inhibition Core

Exatecan, the cytotoxic payload component of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, represents a highly potent DNA topoisomerase I inhibitor derived from the camptothecin family of natural products [9] [10]. The compound demonstrates exceptional potency as a topoisomerase I poison, with an IC₅₀ value of 2.2 μM for topoisomerase I inhibition, significantly exceeding the activity of other clinically approved topoisomerase I inhibitors [11] [13].

The molecular mechanism of exatecan involves the formation of stable topoisomerase I-DNA cleavage complexes through interfacial binding at the enzyme-DNA interface [10] [13]. Computational modeling studies have revealed that exatecan forms five distinct molecular interactions with the topoisomerase I-DNA complex, including three established hydrogen bonds with topoisomerase I residues R364, D533, and N722, plus two additional novel interactions with the flanking DNA base and the N352 residue [10] [13]. These additional binding interactions contribute to exatecan's superior potency compared to classical topoisomerase I inhibitors such as topotecan and SN-38 [10] [13].

The structural modifications present in exatecan, including the additional amino benzyl ring appended to positions 7 and 9 of the camptothecin core, along with methyl and fluorine substitutions at positions 10 and 11, respectively, significantly enhance its DNA topoisomerase I trapping efficiency [10] [12]. These modifications result in more effective DNA cleavage induction at nanomolar concentrations and superior cytotoxic activity against cancer cell lines [10] [11].

Table 3: Exatecan Pharmacological Properties

ParameterValueComparison to Standards
Topoisomerase I IC₅₀2.2 μMSuperior to topotecan
DNA Cleavage Potency1 nM effective10-50x more potent than SN-38
Molecular Interactions5 binding sites2 additional vs. camptothecin
Cytotoxicity (IC₅₀)Picomolar rangeSignificantly enhanced

Stereochemical Configuration and (R)-Cyclopropane Significance

The stereochemical designation of the cyclopropane moiety in MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan follows the Cahn-Ingold-Prelog priority system, where the (R)-configuration indicates the specific three-dimensional arrangement of substituents around the cyclopropane carbon center [18] [21]. This stereochemical specification is crucial for the compound's biological activity, as different stereoisomers can exhibit markedly different pharmacological properties and binding affinities [7].

The (R)-stereochemistry of the cyclopropane ring influences the overall conformational preferences of the drug-linker conjugate, affecting both the accessibility of the tetrapeptide cleavage site and the spatial orientation of the exatecan payload [2] . Stereochemical studies comparing (R)- and (S)-cyclopropane configurations in similar conjugates have demonstrated that the (R)-configuration provides optimal geometric arrangements for both enzymatic recognition and subsequent payload release [7].

The significance of the (R)-cyclopropane configuration extends to the compound's interaction with biological targets [21]. The specific stereochemistry influences the binding kinetics and thermodynamics of the intact conjugate, as well as the released exatecan payload, potentially affecting both the efficiency of cellular uptake and the subsequent topoisomerase I inhibition [2] . This stereochemical control represents a critical aspect of structure-activity relationships in antibody-drug conjugate design [17] [20].

Computational Modeling of Molecular Interactions

Computational modeling approaches have become essential tools for understanding the molecular interactions and binding characteristics of complex drug-linker conjugates such as MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan [28] [29]. Molecular dynamics simulations and quantum mechanical calculations provide detailed insights into the conformational flexibility, binding energetics, and interaction patterns that govern the compound's biological activity [30] [35].

Molecular docking studies of the exatecan component have revealed the detailed binding mode within the topoisomerase I-DNA complex, confirming the five key molecular interactions that contribute to its enhanced potency [10] [13]. These computational analyses demonstrate that the amino benzyl ring modifications create additional hydrogen bonding opportunities with both the DNA substrate and the enzyme active site, explaining the superior binding affinity compared to conventional camptothecin derivatives [10] [13].

Structure-based drug design approaches have been employed to optimize the linker architecture and predict the effects of stereochemical modifications on overall molecular properties [28] [33]. Computational assessment of the (R)-cyclopropane configuration indicates favorable conformational preorganization that enhances both the stability of the intact conjugate and the accessibility of the tetrapeptide cleavage site to lysosomal enzymes [29] [34].

Molecular dynamics simulations examining the full drug-linker conjugate reveal important insights into the conformational dynamics and flexibility patterns that influence biological activity [32] [35]. These studies demonstrate that the cyclopropane constraint effectively limits conformational sampling to biologically relevant states while maintaining sufficient flexibility for enzymatic processing [30] [32]. The computational models also predict favorable interaction energies for cathepsin B recognition of the tetrapeptide sequence, supporting the experimental observations of efficient lysosomal cleavage [28] [31].

Table 4: Computational Modeling Results

Analysis TypeKey FindingsImplications
Molecular Docking5 binding interactions with Top1Enhanced potency vs. standards
Conformational Analysis(R)-cyclopropane preorganizationOptimized biological activity
MD SimulationsMaintained flexibility for cleavageEfficient enzymatic processing
Binding EnergeticsFavorable cathepsin B recognitionSelective lysosomal release

The construction of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan follows a carefully orchestrated sequence of synthetic transformations that must balance efficiency with precision. The synthesis pathway involves three critical phases: peptide linker assembly, cyclopropane ring incorporation, and final conjugation to the exatecan payload. Each phase presents unique challenges related to protecting group strategies, stereochemical control, and functional group compatibility.

Peptide Linker Assembly Techniques

Solid Phase Peptide Synthesis (SPPS) Methodology

The tetrapeptide linker Gly-Gly-Phe-Gly is predominantly assembled using solid phase peptide synthesis, which provides superior control over coupling efficiency and minimizes racemization risks [4] [5]. The SPPS approach enables the systematic construction of the peptide chain while maintaining the growing sequence covalently attached to a polymeric resin support. This strategy proves particularly advantageous for the incorporation of the phenylalanine residue, which can be prone to racemization under harsh coupling conditions [4].

The peptide assembly begins with the attachment of the C-terminal glycine residue to a suitable resin linker, typically employing 2-chlorotrityl chloride resin or Wang resin for optimal stability and cleavage characteristics [6] [7]. The sequential addition of amino acids follows the standard Fmoc/tBu protecting group strategy, where the α-amino groups are protected with 9-fluorenylmethoxycarbonyl (Fmoc) groups and side chains utilize tert-butyl-based protection [6].

Coupling Reagent Optimization

The coupling of each amino acid residue requires careful selection of activation reagents to ensure quantitative conversion while minimizing side reactions. 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are typically employed as coupling additives in combination with carbodiimide activating agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [8]. For challenging couplings, particularly those involving sterically hindered residues, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) provide enhanced reactivity [8].

Deprotection and Cleavage Strategies

The Fmoc deprotection is accomplished using 20% piperidine in dimethylformamide (DMF), applied in two successive treatments to ensure complete removal of the protecting group [6]. The final cleavage from the resin support requires careful consideration of the downstream cyclopropane incorporation step. Trifluoroacetic acid (TFA) cleavage cocktails, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS), provide effective simultaneous deprotection and cleavage while minimizing oxidative side reactions [6].

TechniqueYield (%)ScalabilityAdvantagesDisadvantages
Solid Phase Peptide Synthesis (SPPS)85-95HighAutomated, high yield, excess reagents easily removedExpensive reagents, equipment intensive
Solution Phase Synthesis70-85MediumDirect control, cost-effective for large scaleTedious purification, lower yields
Fmoc Chemistry90-98HighMild deprotection, compatible with sensitive groupsBase-sensitive payloads incompatible
Boc Chemistry85-92HighRobust, well-establishedAcid-sensitive groups problematic
Safety-Catch Linkers80-90MediumDual orthogonality, flexible cleavageComplex activation required

Cyclopropane Ring Formation Strategies

Enantioselective Cyclopropane Construction

The incorporation of the (R)-cyclopropane moiety represents one of the most challenging aspects of the synthesis, requiring methods that can deliver both high enantioselectivity and functional group compatibility with the peptide framework. The cyclopropane ring, with its inherent strain energy of 27.5 kcal/mol, exhibits unique reactivity patterns that must be carefully managed during synthesis [9] [10] [11].

Michael Initiated Ring Closure (MIRC) Approach

The Michael Initiated Ring Closure (MIRC) methodology has emerged as a particularly effective strategy for constructing enantioenriched cyclopropanes within complex molecular architectures [12] [13]. This approach involves a Michael addition followed by intramolecular cyclization, enabling the formation of cyclopropane rings with excellent enantioselectivity (85-99% enantiomeric excess) [13]. The MIRC reaction mechanism involves the nucleophilic attack of a stabilized carbanion on an α,β-unsaturated acceptor, followed by ring closure through displacement of a suitable leaving group [13].

Simmons-Smith Cyclopropanation

Alternative approaches utilize the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple to generate the reactive iodomethylzinc iodide carbenoid species [14] [15]. This method offers excellent stereospecificity and broad substrate tolerance, making it particularly suitable for late-stage cyclopropane installation. The reaction proceeds through a concerted mechanism, preserving the stereochemistry of the alkene substrate [15].

Chiral Auxiliary and Catalyst Systems

The achievement of high enantioselectivity in cyclopropane formation often requires the implementation of chiral auxiliary systems or asymmetric catalysis. Rhodium(II) complexes bearing chiral carboxylate or carboxamide ligands have demonstrated exceptional performance in enantioselective cyclopropanation reactions [16]. These catalysts enable the formation of cyclopropanes with enantiomeric excesses exceeding 90% while maintaining broad substrate scope [16].

MethodRing Strain (kcal/mol)Enantioselectivity (% ee)Reaction ConditionsSubstrate ScopeAdvantages
Simmons-Smith Reaction27.580-95CH₂I₂/Zn-Cu, RTBroad alkenesMild, stereospecific, reliable
Diazomethane Photolysis27.50-20CH₂N₂/hν, Low tempSimple alkenesSimple, direct carbene transfer
Michael Initiated Ring Closure (MIRC)27.585-99Chiral catalyst, RT-40°Cα,β-Unsaturated systemsHigh enantioselectivity, versatile
Rhodium-catalyzed C-H Cyclopropylation27.590-98Rh(II) catalyst, RTAromatic C-H bondsSite-selective, drug-like molecules

Photoredox-Catalyzed Methods

Recent advances in photoredox catalysis have opened new pathways for cyclopropane formation under mild conditions [17] [18]. Photoredox-driven ring-opening C(sp³)-heteroatom bond formation of arylcyclopropanes enables the construction of structurally diverse cyclopropane derivatives while leveraging the thermodynamic driving force from ring strain release [17]. These methods employ visible light activation to generate reactive radical intermediates that undergo selective bond formation processes [18].

Conjugation Chemistry for ADC Assembly

The assembly of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan into functional antibody-drug conjugates requires sophisticated bioconjugation strategies that preserve both antibody binding affinity and payload potency. The conjugation process must achieve precise control over drug-to-antibody ratios while maintaining product homogeneity and stability.

Maleimide-Thiol Coupling Mechanisms

Fundamental Reaction Mechanism

The maleimide-thiol coupling represents the most widely employed strategy for ADC assembly, exploiting the high nucleophilicity of cysteine thiol groups relative to other amino acid side chains [19] [20]. The reaction proceeds through a Michael addition mechanism, where the thiol nucleophile attacks the electron-deficient maleimide double bond, forming a stable thioether linkage [19]. The reaction exhibits remarkable selectivity, with reaction rates toward thiols being approximately 1000 times faster at pH 7.0 compared to competing amine nucleophiles [19].

pH Optimization and Kinetic Control

The efficiency of maleimide-thiol coupling is critically dependent on maintaining optimal pH conditions within the range of 6.5-7.5 [19] [20]. At these pH values, the thiol groups exist predominantly in their ionized, nucleophilic form while avoiding conditions that promote competing hydrolysis of the maleimide ring. Buffer systems employing phosphate-buffered saline (PBS) with controlled ionic strength provide optimal reaction environments [20].

Reduction and Activation Protocols

Prior to conjugation, interchain disulfide bonds in monoclonal antibodies must be selectively reduced to generate reactive thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) serve as effective reducing agents, with TCEP offering advantages in terms of pH stability and absence of thiol-disulfide exchange reactions [19]. The reduction is typically conducted at 4-fold molar excess over the expected number of disulfide bonds, followed by removal of excess reducing agent through size exclusion chromatography or diafiltration [21].

Stability Considerations and Thiosuccinimide Hydrolysis

A significant limitation of traditional maleimide-thiol conjugation involves the instability of the resulting thiosuccinimide linkage under physiological conditions [20]. The thiosuccinimide ring can undergo hydrolysis and subsequent retro-Michael reaction, leading to premature payload release and potential toxicity [20]. Recent advances have addressed this challenge through the development of maleamic methyl ester-based linkers, which undergo ring-opening during conjugation to yield stable, hydrolysis-resistant products [20].

ParameterOptimal ValueImpact on YieldChallengesSolutions
pH Range6.5-7.5Critical - 1000x faster than aminepH drift during reactionContinuous pH monitoring
Temperature (°C)20-25Moderate - Higher temp increases side reactionsProtein aggregation at high tempIce bath or controlled heating
Reaction Time (hours)1-4Moderate - Complete conversion neededOver-conjugation with extended timeReal-time monitoring by LC-MS
Molar Excess of Linker3-10High - Drives reaction completionExcess reagent removalMulti-step purification
Drug-to-Antibody Ratio (DAR)2-4Critical - Controls therapeutic windowHeterogeneous product mixtureSite-specific conjugation methods

Site-Specific Conjugation Technologies

Engineered Cysteine Approaches

Site-specific conjugation methodologies have emerged as powerful alternatives to traditional random conjugation strategies, offering superior control over drug loading and product homogeneity [22] [23]. Engineered cysteine conjugation involves the introduction of cysteine residues at specific sites within the antibody framework, typically in regions that do not interfere with antigen binding or Fc effector functions [22]. These engineered cysteines provide defined conjugation sites, enabling the production of ADCs with precise drug-to-antibody ratios [23].

AJICAP® Technology Platform

The AJICAP® site-specific conjugation platform represents a significant advancement in ADC manufacturing, offering direct chemical modification of native antibodies without requiring genetic engineering or enzymatic processes [24]. This technology introduces bio-orthogonal functionalities onto specific lysine residues in the Fc region, followed by conjugation with linker-payload molecules [24]. The platform achieves precisely controlled DAR values of 2 or higher while maintaining compatibility with diverse payload types [24].

Glycan-Based Conjugation Strategies

Native glycan conjugation exploits the conserved N-linked glycosylation site at Asn297 in the Fc region of antibodies [22]. This approach involves mild oxidation of the glycan residues using sodium periodate to generate reactive aldehyde groups, which subsequently undergo conjugation with hydrazide or aminooxy-functionalized linker-payloads [22]. Glycan conjugation offers excellent scalability and does not require antibody engineering, making it attractive for rapid ADC development [22].

Click Chemistry Applications

Bioorthogonal click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provide highly selective conjugation methods for ADC assembly [25] [23]. These reactions require the introduction of complementary reactive handles (azides and alkynes) into both the antibody and linker-payload components. While offering exceptional selectivity and mild reaction conditions, click chemistry approaches often require more complex synthetic preparation [25].

TechnologyConjugation SiteDAR ControlHomogeneityScalabilityDevelopment Complexity
Engineered CysteineIntroduced Cys residuesExcellent (2-4)HighHighMedium
Unnatural Amino AcidsSite-specific incorporationExcellent (2-8)Very HighMediumHigh
AJICAP®Specific Lys in Fc regionExcellent (2+)HighHighLow
Glycan ConjugationNative glycansGood (2-6)Medium-HighHighLow-Medium
Click Chemistry (Azide-Alkyne)Azide/Alkyne handlesExcellent (2-4)Very HighMediumHigh

Process Optimization and Scalability Challenges

The transition from laboratory-scale synthesis to commercial production of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan presents multifaceted challenges that span safety, regulatory, and technical domains. The manufacturing process must accommodate the highly potent and cytotoxic nature of the compound while maintaining consistent product quality and meeting stringent regulatory requirements.

Scale-Up Engineering Considerations

The scale-up from laboratory to manufacturing represents perhaps the most critical challenge in ADC production, requiring careful optimization of heat and mass transfer characteristics while maintaining reaction selectivity [26] [27]. Modular manufacturing systems and single-use technologies have emerged as preferred solutions, offering flexibility and reducing contamination risks associated with traditional stainless steel equipment [26] [28]. These systems enable more predictable scale-up behavior and simplified validation protocols [26].

Containment and Safety Protocols

The handling of cytotoxic payloads necessitates specialized containment strategies capable of maintaining occupational exposure limits (OELs) below 30 ng/m³ [29] [30]. Isolator technology and validated cleaning procedures form the cornerstone of safe ADC manufacturing, requiring sophisticated engineering controls and comprehensive operator training programs [29]. The implementation of continuous monitoring systems ensures real-time detection of any containment breaches [29].

Downstream Processing Optimization

Downstream processing of ADCs presents unique challenges related to product heterogeneity and the need for efficient removal of unreacted payloads and process impurities [31] [32]. Membrane chromatography systems have demonstrated superior performance compared to traditional resin-based separations, offering higher throughput and reduced processing times [28] [31]. Tandem membrane approaches enable simultaneous aggregate removal and DAR polishing in single chromatographic runs [31].

Analytical Method Development

The complexity of ADC products demands sophisticated analytical methodologies capable of assessing multiple critical quality attributes simultaneously [33]. Orthogonal analytical methods including liquid chromatography-mass spectrometry (LC-MS), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC) provide comprehensive characterization of product quality [33]. Real-time monitoring systems enable process control and early detection of deviations from target specifications [21].

Challenge CategorySpecific IssuesImpact on ProductionSolutions ImplementedSuccess Rate (%)
Scale-up from Lab to ManufacturingEquipment size limitations, heat/mass transferHigh - Affects yield and qualityModular systems, single-use technology70-85
Cytotoxic Payload HandlingOEL <30 ng/m³, containment requirementsCritical - Safety and regulatoryIsolator technology, validated cleaning85-95
Product Heterogeneity ControlDAR variability, aggregation formationHigh - Product efficacy and safetySite-specific methods, real-time monitoring60-80
Downstream ProcessingPayload removal, impurity clearanceHigh - Final product purityMembrane chromatography, tandem processing75-90
Regulatory ComplianceCMC requirements, batch consistencyCritical - Market approvalQuality by design, process validation90-98

Supply Chain Complexity Management

The multi-step synthesis of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan often involves coordination across multiple manufacturing sites, each specializing in different aspects of the production process [27] [30]. Strategic partnerships and risk management protocols help mitigate supply chain disruptions while ensuring consistent material quality [27]. The development of comprehensive quality agreements and technology transfer protocols facilitates seamless collaboration between manufacturing partners [27].

Regulatory Strategy and Quality by Design

XLogP3

0.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

1073.42946116 g/mol

Monoisotopic Mass

1073.42946116 g/mol

Heavy Atom Count

78

Dates

Last modified: 08-10-2024

Explore Compound Types